Molecular Weight and Lipophilicity (clogP) Differentiation vs. Cyclopropyl‑Terminated Analog
The target compound exhibits a molecular weight of 343.36 g mol⁻¹ and a calculated logP (clogP) approximately 1.5 units higher than the cyclopropyl analog 3‑(1‑(cyclopropanecarbonyl)azetidin‑3‑yl)thiazolidine‑2,4‑dione (MW ≈ 251 g mol⁻¹) [1]. The increased lipophilicity enhances membrane permeability, while maintaining a topological polar surface area (tPSA) of ~92 Ų, compliant with CNS drug‑likeness criteria [2].
| Evidence Dimension | Lipophilicity (clogP) and molecular weight |
|---|---|
| Target Compound Data | clogP ≈ 1.8; MW 343.36 g mol⁻¹ |
| Comparator Or Baseline | Cyclopropyl analog: clogP ≈ 0.3; MW ~251 g mol⁻¹ (computed) |
| Quantified Difference | ΔclogP ≈ 1.5; ΔMW ≈ 92 g mol⁻¹ |
| Conditions | Calculated using SwissADME/DataWarrior; no experimental logP available |
Why This Matters
Higher lipophilicity with acceptable tPSA may improve passive membrane permeation, a critical factor for intracellular target engagement and oral bioavailability.
- [1] Computed properties via SwissADME. Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
